cis-(2-Phenylcyclopropyl)methanol
Overview
Description
cis-(2-Phenylcyclopropyl)methanol: is an organic compound with the molecular formula C10H12O It is a cyclopropane derivative where a phenyl group is attached to the second carbon of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Phenylcyclopropyl)methanol typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropyl derivative is then subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-(2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: cis-(2-Phenylcyclopropyl)carboxylic acid or cis-(2-Phenylcyclopropyl)aldehyde.
Reduction: cis-(2-Phenylcyclopropyl)methane.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
cis-(2-Phenylcyclopropyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of cis-(2-Phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
trans-(2-Phenylcyclopropyl)methanol: The trans isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.
(2-Phenylcyclopropyl)methanamine: A related compound where the hydroxymethyl group is replaced with an amine group.
(2-Phenylcyclopropyl)carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness: cis-(2-Phenylcyclopropyl)methanol is unique due to its specific cis configuration, which can influence its chemical reactivity and interactions with biological targets. The presence of both a phenyl group and a hydroxymethyl group provides opportunities for diverse chemical modifications and applications .
Properties
IUPAC Name |
[(1R,2S)-2-phenylcyclopropyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOORGGKZLLAO-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455684 | |
Record name | CTK0G8678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-09-6 | |
Record name | CTK0G8678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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